CID 78060636
Description
CID 78060636 (PubChem Compound Identifier 78060636) is a chemical compound whose structural and functional characteristics warrant detailed examination. For instance, highlights techniques like GC-MS and vacuum distillation for characterizing similar compounds, which could apply to this compound . Additionally, demonstrates the use of collision-induced dissociation (CID) in mass spectrometry to differentiate isomers, a method likely relevant for elucidating this compound’s structural features .
Properties
Molecular Formula |
C6H9OSi |
|---|---|
Molecular Weight |
125.22 g/mol |
InChI |
InChI=1S/C6H9OSi/c1-4-7-5-6-8(2)3/h4H,1H2,2-3H3 |
InChI Key |
KILBXMWMNYMCNC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C#COC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 78060636 involves specific synthetic routes and reaction conditions. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
CID 78060636 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
Scientific Research Applications
CID 78060636 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study its effects on biological systems, including its interactions with proteins and enzymes.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties. It may be used in the development of new drugs and treatments.
Industry: In industrial applications, this compound is used in the production of various chemical products and materials. It may also be used as a catalyst or additive in manufacturing processes.
Mechanism of Action
The mechanism of action of CID 78060636 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Based on , oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) share structural motifs such as polyketide backbones and halogenated side chains, which may align with CID 78060636’s architecture (Figure 1, ) . Similarly, boronic acid derivatives in , such as (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87), provide a framework for comparing physicochemical properties like molecular weight, solubility, and bioavailability .

Table 1: Key Physicochemical Properties of this compound and Analogues
Analytical Techniques for Differentiation
- Mass Spectrometry: Source-in CID fragmentation () can distinguish isomers like ginsenoside Rf and pseudoginsenoside F11, a method applicable to this compound for verifying structural uniqueness .
- Chromatography : GC-MS and LC-ESI-MS () enable separation and quantification of complex mixtures, critical for comparing this compound with co-eluting analogues .
- Collision Cross-Section (CCS): As noted in , CCS values derived from ion mobility spectrometry provide orthogonal metrics for differentiating structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
